molecular formula C14H18ClN3 B2995237 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride CAS No. 1909314-01-7

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride

Cat. No.: B2995237
CAS No.: 1909314-01-7
M. Wt: 263.77
InChI Key: QAJGNFHAEZLPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride is a chemical compound with the molecular formula C14H18ClN3 and a molecular weight of 263.77 . It is intended for research use only .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.77 . Other properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Antituberculosis Activity

  • Antituberculosis Compounds: Research has synthesized new quinoline derivatives showing significant antituberculosis activity. For instance, compounds with a chloroquinoline structure have been prepared for clinical trials due to their high antituberculosis activity (Omel’kov, Fedorov, & Stepanov, 2019).

Corrosion Inhibition

  • Corrosion Inhibitors: Quinoline derivatives have been studied for their inhibitive properties against the corrosion of carbon steel in acidic environments. These compounds act as mixed-type inhibitors and their effectiveness can be attributed to their adsorption on the steel surface, following Langmuir's isotherm (Zarrouk et al., 2016).

Alzheimer's Disease Research

  • Targeting Amyloid β in Alzheimer's Disease: A second-generation 8-OH quinoline derivative has been developed for targeting amyloid β in Alzheimer's disease. Initial trials showed promising results in lowering cerebrospinal fluid Aβ and improving cognition (Villemagne et al., 2017).

Photochemical Reactions

  • Photochemical Conversion: Studies on 2-(dimethylcarbamoyl)quinolines have shown their conversion into various compounds upon irradiation, which could be of interest for synthetic chemistry applications (Ono & Hata, 1983).

Anticancer Studies

  • Anticancer Properties: Novel quinoline derivatives have been synthesized and studied for their cytotoxicity against cancer cell lines, offering potential pathways for developing new anticancer agents (Gayathri et al., 2017).

Hypoxia-Activated Prodrugs

  • Prodrugs for Cancer Treatment: Cobalt(III) complexes containing quinoline ligands have been prepared as hypoxia-activated prodrugs, showing selective toxicity under hypoxic conditions typical of many tumors (Chang et al., 2013).

Safety and Hazards

The safety and hazards associated with 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well-known.

Properties

IUPAC Name

2,2-dimethyl-N'-quinolin-3-ylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11;/h4-9H,1-3H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGNFHAEZLPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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